In Vitro Potency at Human mGlu4: VU 0364439 Versus the Historical Reference PAM (−)-PHCCC
VU 0364439 demonstrates an EC50 of 19.8 nM at recombinant human mGlu4 expressed in CHO cells, representing a substantial potency improvement over the historical mGlu4 PAM reference compound (−)-PHCCC, which exhibits an EC50 of approximately 4.1 μM in the same cellular assay system [1]. This potency differential has been corroborated across multiple independent vendor characterizations . At the time of its publication in 2010, VU 0364439 was documented as the most potent mGlu4 PAM reported to date [1].
| Evidence Dimension | Potency at human mGlu4 receptor (EC50) |
|---|---|
| Target Compound Data | 19.8 nM |
| Comparator Or Baseline | (−)-PHCCC: approximately 4.1 μM (4,100 nM) |
| Quantified Difference | Approximately 207-fold more potent |
| Conditions | CHO cells expressing recombinant human mGlu4; calcium mobilization assay; functional HTS format |
Why This Matters
A >200-fold potency differential directly impacts assay design—lower concentrations reduce vehicle artifacts, minimize off-target interactions, and extend the dynamic range for concentration-response studies.
- [1] Engers DW, Gentry PR, Williams R, et al. Synthesis and SAR of novel, 4-(phenylsulfamoyl)phenylacetamide mGlu4 positive allosteric modulators (PAMs) identified by functional high-throughput screening (HTS). Bioorg Med Chem Lett. 2010;20(17):5175-5178. PMID: 20667732. PMCID: PMC2922490. View Source
